

Application Notes and Protocols for Cys-Penetratin in Primary Cell Culture

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Compound of Interest

Compound Name: Cys-Penetratin

Cat. No.: B15543041

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Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into the cytoplasm and organelles.[1] This capability makes them invaluable tools for research and therapeutic development, particularly for the delivery of molecules to challenging cell types such as primary cells.[2] Penetratin, a 16-amino acid peptide derived from the *Drosophila melanogaster* Antennapedia homeodomain, is a well-characterized CPP known for its high transduction efficiency and low cytotoxicity.[3][4]

Cys-Penetratin is a derivative of Penetratin that includes an N-terminal cysteine residue. This addition provides a reactive thiol group, enabling the straightforward conjugation of cargo molecules, such as proteins, peptides, and nucleic acids, via a disulfide bond. This disulfide linkage is advantageous as it is relatively stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo in its active form.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of **Cys-Penetratin** to deliver cargo into various primary cell cultures.

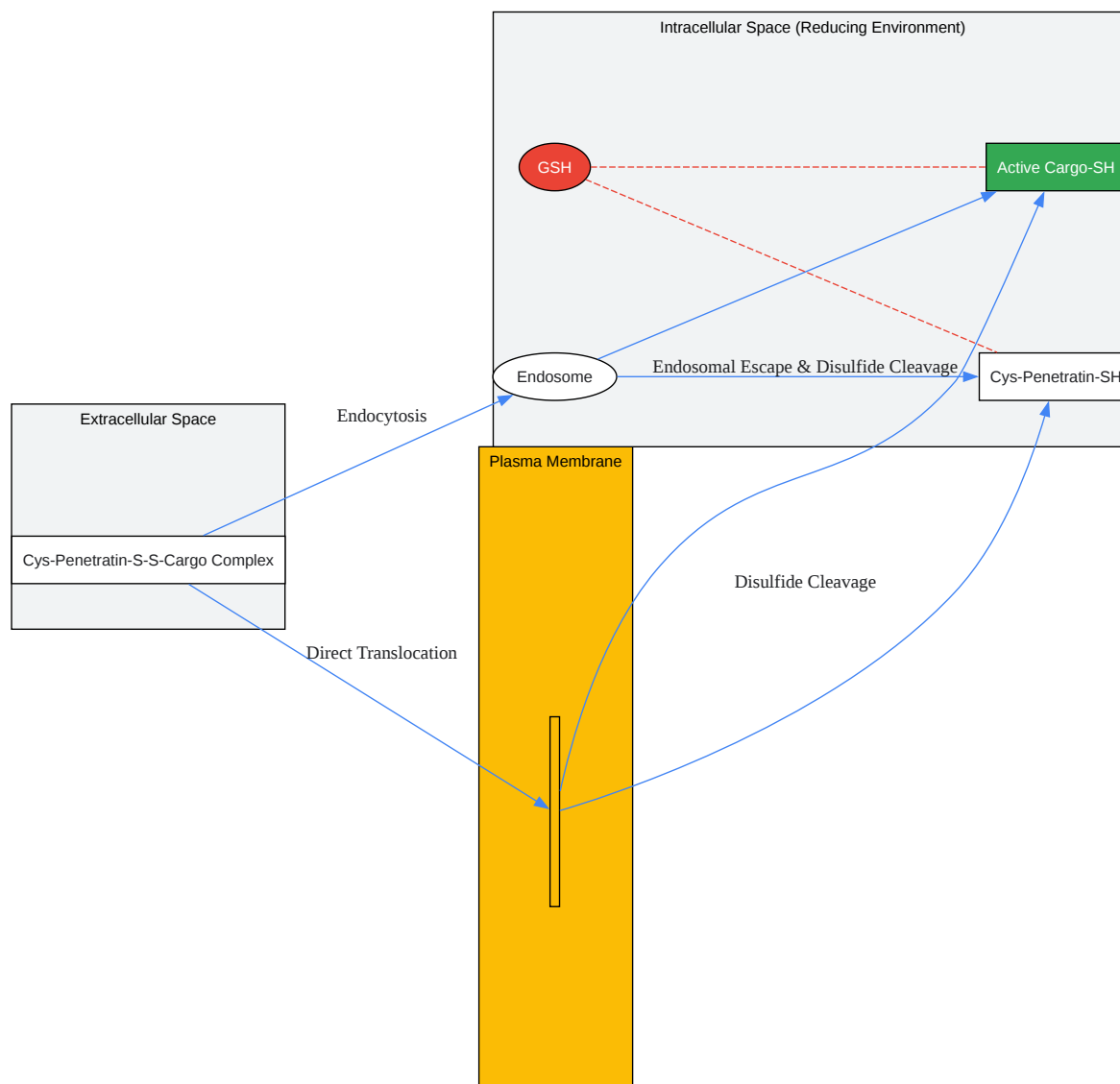
Mechanism of Action

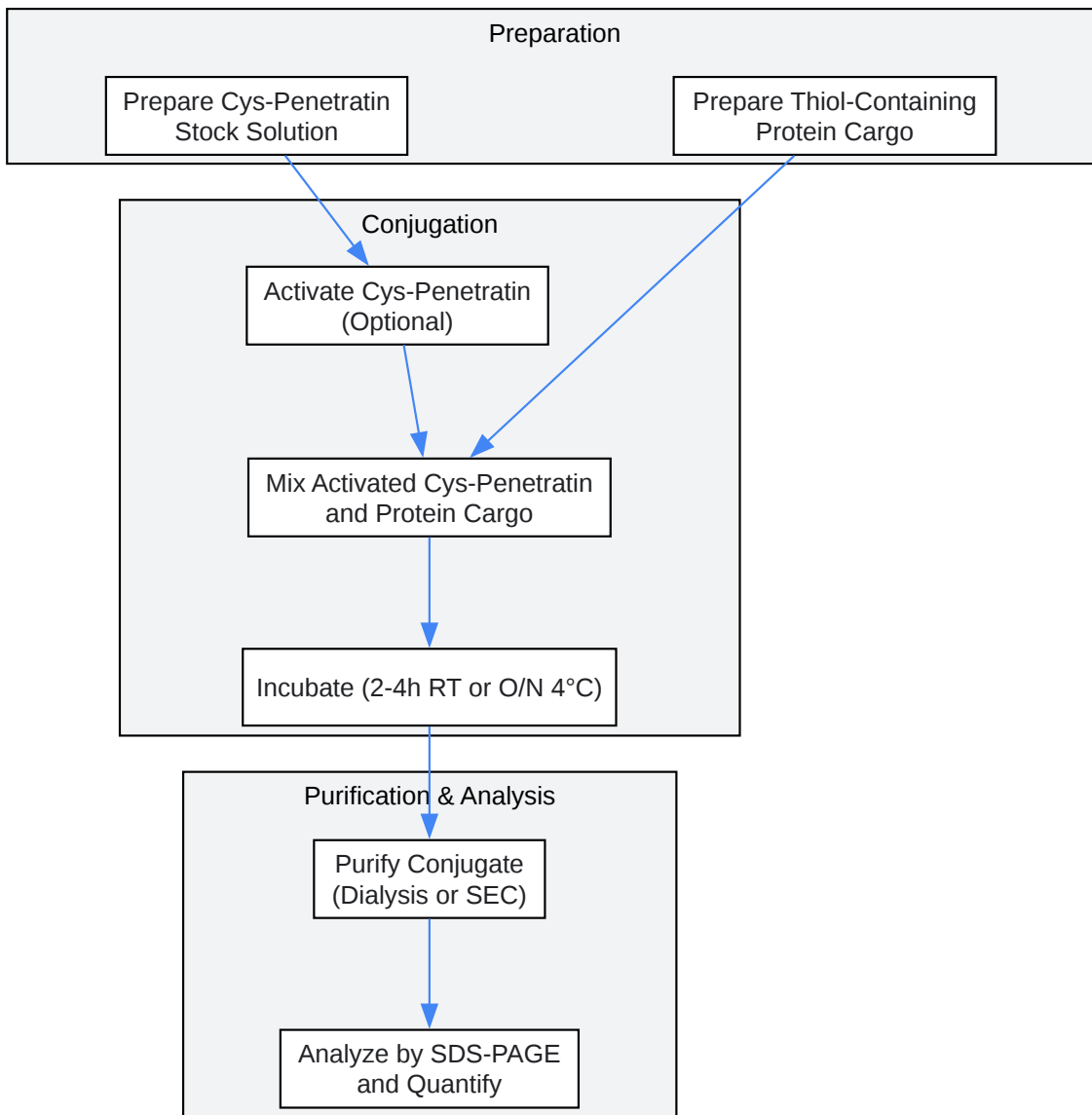
The precise mechanism of Penetratin's entry into cells is a subject of ongoing investigation, with evidence suggesting multiple pathways. At lower concentrations, Penetratin is thought to

directly translocate across the plasma membrane in an energy-independent manner.[4][6] This process is believed to involve electrostatic interactions between the cationic peptide and anionic components of the cell membrane, leading to membrane destabilization and peptide entry.[7] One proposed model for this direct translocation is the formation of inverted micelles, where the peptide-cargo complex is encapsulated within a hydrophilic core that traverses the lipid bilayer.[7]

At higher concentrations, endocytosis becomes the predominant uptake mechanism.[4][6] This energy-dependent process involves the internalization of the peptide and its cargo within vesicles. For the cargo to become biologically active, it must escape these endosomes and reach the cytoplasm. The ability of CPPs to facilitate endosomal escape is a critical factor in their overall delivery efficiency.

The addition of an N-terminal cysteine to create **Cys-Penetratin** does not fundamentally alter its primary mechanism of cell entry but provides a convenient site for cargo attachment. The disulfide bond formed between **Cys-Penetratin** and a thiol-containing cargo molecule is designed to be cleaved by intracellular reducing agents like glutathione, which is present at significantly higher concentrations inside the cell than outside. This ensures the targeted release of the cargo at its site of action.





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